molecular formula C6H5ClFNO B12971536 2-Amino-3-chloro-6-fluorophenol

2-Amino-3-chloro-6-fluorophenol

Cat. No.: B12971536
M. Wt: 161.56 g/mol
InChI Key: KAEVKWKLINCPHZ-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-6-fluorophenol is a substituted phenol compound of high interest in chemical synthesis and agricultural research. This multifunctional building block is particularly valuable as a potential intermediate in developing modern synthetic auxin herbicides . Its structure may be utilized in the manufacture of complex agrochemicals, similar to how the related compound 2-chloro-6-fluorophenol is a key precursor to herbicides like halauxifen-methyl and florpyrauxifen-benzyl . Researchers also value structurally similar chlorinated and fluorinated phenols for their diverse bioactive properties. For instance, 2-amino-3-chlorobenzoic acid, a related compound sourced from Streptomyces coelicolor , demonstrates significant antimicrobial activity against pathogens like Staphylococcus aureus and E. coli , as well as potent cytotoxic effects on cancer cell lines, inducing apoptosis through caspase-mediated pathways . This suggests potential cross-disciplinary applications for this chemical family in pharmaceutical and life science research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, and refer to the Safety Data Sheet for proper handling instructions. As a specialty chemical, it is often available through custom synthesis; please inquire for pricing and availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

2-amino-3-chloro-6-fluorophenol

InChI

InChI=1S/C6H5ClFNO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2

InChI Key

KAEVKWKLINCPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 3 Chloro 6 Fluorophenol

Strategic Approaches to Regioselective Synthesis

Achieving the desired 2-amino, 3-chloro, 6-fluoro substitution pattern on a phenol (B47542) ring is a significant synthetic challenge due to the complex interplay of directing effects of the substituents.

Multi-Step Synthesis from Precursor Anilines and Phenols

A common and logical approach to the synthesis of 2-amino-3-chloro-6-fluorophenol involves a multi-step sequence starting from simpler, commercially available anilines and phenols. These routes often rely on the careful orchestration of activating and deactivating groups to guide subsequent electrophilic or nucleophilic substitution reactions.

One potential pathway could commence with a substituted aniline (B41778). For instance, starting with 2-fluoroaniline, one could introduce a chlorine atom at the 3-position. The amino group strongly activates the ortho and para positions, while the fluorine atom is a weak deactivator. Direct chlorination would likely lead to a mixture of products. Therefore, protecting the amino group, for example, as an acetanilide, is a crucial step to modulate its activating effect and direct the chlorination to the desired position. Following chlorination, deprotection of the amino group and subsequent hydroxylation would be necessary. The introduction of the hydroxyl group at the 6-position presents another regioselectivity challenge.

An alternative strategy could begin with a substituted phenol, such as 2-fluorophenol (B130384). The hydroxyl group is a strong ortho, para-director. Direct chlorination of 2-fluorophenol would likely yield a mixture of isomers, including the undesired 2-chloro-6-fluorophenol (B1225318). Therefore, a blocking group might be employed to temporarily occupy one of the activated positions, directing the chlorination to the desired location. Subsequent nitration followed by reduction would install the amino group.

A representative multi-step synthesis could involve the nitration of a suitable chlorofluorophenol precursor, followed by the reduction of the nitro group to an amine. For example, the nitration of m-chlorophenol has been used as a key step in the synthesis of 2-amino-3-chlorophenol. google.com This approach, however, often requires careful control of reaction conditions to achieve the desired regioselectivity and can generate significant waste.

Table 1: Comparison of Potential Starting Materials for Multi-Step Synthesis

Starting MaterialKey Transformation StepsPotential Challenges
2-FluoroanilineProtection, Chlorination, Deprotection, HydroxylationRegiocontrol in chlorination and hydroxylation
2-FluorophenolChlorination, Nitration, ReductionRegiocontrol in chlorination and nitration
m-ChlorophenolNitration, ReductionLow regioselectivity in nitration

Nitrone-Mediated Ortho-Hydroxylation and Chlorination Pathways

For instance, one could hypothetically start with 3-chloro-6-fluoroaniline. The formation of a nitrone at the amino group, followed by an intramolecular rearrangement, could introduce a hydroxyl group at the 2-position. However, the directing effects of the existing chloro and fluoro substituents would need to be carefully considered to ensure the desired regioselectivity of the hydroxylation.

Further research would be required to explore the feasibility of this approach for the specific target molecule, including the synthesis of the necessary precursors and the optimization of the nitrone-mediated reaction conditions.

Catalytic Systems for Efficient Synthesis of this compound

The development of efficient catalytic systems is crucial for improving the sustainability and economic viability of synthesizing fine chemicals like this compound. Catalysis can offer milder reaction conditions, higher selectivity, and reduced waste generation compared to stoichiometric methods. youtube.com

For the key transformations involved in the synthesis, such as halogenation, nitration, and reduction, various catalytic systems could be employed. For example, regioselective halogenation of arenes can be achieved using N-halosuccinimides in the presence of a fluorinated alcohol as a solvent, which can promote the reaction under mild conditions. acs.org

In the reduction of a nitro group to an amine, catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method. Alternatively, transfer hydrogenation using a hydrogen donor in the presence of a suitable catalyst can also be employed. The use of ferrous sulfate (B86663) in the reduction of 3-chloro-2-nitrophenol (B96774) to 3-chloro-2-aminophenol has been reported. google.com

The development of novel catalysts, including those based on earth-abundant metals or organocatalysts, is an active area of research that could lead to more sustainable and cost-effective synthetic routes for this compound.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is essential for designing environmentally benign synthetic processes. youtube.comacs.org For the synthesis of this compound, several principles can be applied to minimize its environmental impact.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that are inherently atom-economical, such as addition reactions, and minimizing the use of protecting groups and other auxiliary reagents.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives. skpharmteco.com Water is an ideal green solvent, and its use in reactions should be explored whenever possible. youtube.com If organic solvents are necessary, greener options with lower toxicity and environmental impact should be chosen.

Catalysis: As mentioned earlier, catalytic reactions are preferred over stoichiometric ones because they can reduce energy consumption and waste generation. youtube.com

Designing Safer Chemicals: The synthesis should be designed to produce the target molecule with minimal generation of hazardous byproducts. This requires careful selection of reagents and reaction conditions.

By integrating these principles into the design of synthetic routes, the production of this compound can be made more sustainable and environmentally responsible.

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Amino 3 Chloro 6 Fluorophenol

Mechanistic Investigations of Electrophilic Aromatic Substitution

The aromatic ring of 2-Amino-3-chloro-6-fluorophenol is subject to complex directing effects in electrophilic aromatic substitution reactions. The hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the chloro (-Cl) and fluoro (-F) substituents are deactivating groups due to their inductive electron withdrawal, yet they also direct ortho and para. libretexts.orglibretexts.orgorganicchemistrytutor.com

In this specific molecule, the positions are substituted as follows: C1-OH, C2-NH2, C3-Cl, and C6-F. The positions available for substitution are C4 and C5. The -OH and -NH2 groups strongly activate the ring, making it more nucleophilic. The directing influence of these groups is dominant. The -OH group directs to its ortho (C2, C6) and para (C4) positions. The -NH2 group directs to its ortho (C1, C3) and para (C5) positions.

Considering the existing substituents:

The C4 position is para to the strongly activating -OH group.

The C5 position is para to the strongly activating -NH2 group.

The synergistic directing effects of the hydroxyl and chloro groups favor substitution at the C4 position. The amino and fluoro groups, on the other hand, favor substitution at the C5 position. The ultimate regioselectivity of a reaction, such as nitration or halogenation, would depend on a delicate balance of these electronic effects and the steric hindrance imposed by the existing groups.

Nucleophilic Substitution and Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) on the this compound ring is generally challenging. Aryl halides are typically resistant to nucleophilic attack unless the ring is activated by potent electron-withdrawing groups, usually positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this molecule, the presence of electron-donating amino and hydroxyl groups further disfavors the SNAr mechanism by increasing the electron density of the ring, which repels nucleophiles.

However, under specific conditions, these reactions can be induced. Halogen exchange (HALEX) reactions, particularly F-for-Cl or Cl-for-F, are of interest in synthetic chemistry. In nucleophilic aromatic substitutions, the C-F bond is often more reactive than the C-Cl bond, which is contrary to the leaving group ability in aliphatic substitutions. oup.com This is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex. libretexts.org Therefore, a selective substitution of the fluorine atom might be possible over the chlorine atom with a suitable nucleophile under forcing conditions. Catalytic methods using Lewis acids like aluminum chlorofluoride (ACF) have also been developed for fluorine/chlorine exchange on certain fluorinated compounds. chemistryviews.org

Redox Chemistry: Oxidation and Reduction Pathways of the Amino and Hydroxyl Groups

The amino and hydroxyl functional groups in this compound are susceptible to oxidation. Oxidation: The oxidation of aminophenols can be complex. The phenolic hydroxyl group can be oxidized, and depending on the oxidant and reaction conditions, this can lead to the formation of quinones or polymeric materials. researchgate.net The amino group can also be oxidized. For example, the oxidation of p-aminophenol has been shown to proceed via a one-electron oxidation to form a p-aminophenoxy free radical, which can then polymerize. nih.gov The use of different oxidizing agents can lead to a variety of products.

Oxidizing AgentPotential Product(s)
Mild Oxidants (e.g., air, mild peroxidase)Polymeric materials, Indophenols nih.gov
Strong Oxidants (e.g., H2O2 with catalyst)Catechol, Hydroquinone (B1673460), Benzoquinone derivatives researchgate.net

Reduction: The amino and hydroxyl groups are already in their reduced forms. However, if other functional groups were introduced, they could be subject to reduction. For instance, if the compound were nitrated (an electrophilic substitution), the resulting nitro group could be readily reduced to an amino group. This is a standard transformation in synthetic organic chemistry.

Common reduction methods for converting a nitro group to an amino group include:

Catalytic hydrogenation (e.g., H2 gas with a Palladium catalyst). hokudai.ac.jp

Metals in acidic media (e.g., Tin or Iron with Hydrochloric acid).

It has been noted that dissolving aminophenols in hot acid and adding zinc powder can reduce colored impurities that may form upon oxidation. sciencemadness.org

Transition Metal-Catalyzed Coupling Reactions Involving Halogenated Phenols (e.g., Suzuki-Miyaura)

The halogen substituents on this compound provide handles for transition metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organohalide with an organoboron compound, is a prominent example. libretexts.orgmdpi.com

In such reactions involving aryl halides, the reactivity order is generally I > Br > Cl >> F. Consequently, the C-Cl bond at the C3 position of this compound would be the preferred site for oxidative addition to the palladium catalyst over the much stronger and less reactive C-F bond. libretexts.orgnih.gov

The general catalytic cycle for a Suzuki-Miyaura reaction would involve:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium complex.

Reductive Elimination: The desired biaryl product is formed, and the palladium(0) catalyst is regenerated.

The amino and hydroxyl groups can potentially interfere by coordinating with the palladium catalyst. To prevent this and improve reaction efficiency, these functional groups are often protected prior to the coupling reaction.

Reaction TypeReactive SiteCatalyst System (Typical)
Suzuki-Miyaura CouplingC-Cl bondPd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Na2CO3) mdpi.comnih.gov

Comprehensive Spectroscopic Characterization of 2 Amino 3 Chloro 6 Fluorophenol and Its Analogs

Vibrational Spectroscopy Analysis: FT-IR and Raman Studies

In a study on related halogenated compounds, FT-IR and FT-Raman spectra were recorded and analyzed. nih.gov For instance, in the analysis of 2,6-dichlorotoluene (B125461) and 2-chloro-6-fluorotoluene, experimental spectra in the solid phase were obtained in the ranges of 4000–400 cm⁻¹ for FT-IR and 4000–50 cm⁻¹ for FT-Raman. nih.gov The vibrational frequencies observed in the spectra are assigned to specific molecular motions, such as stretching and bending of the various functional groups.

For example, in hexafluorosilicate (B96646) salts containing amino acids, the asymmetric stretching mode (ν₃) of the SiF₆²⁻ anion is observed in the infrared spectrum around 708 cm⁻¹ and 682 cm⁻¹. spectroscopyonline.com The ν₄ bending mode of the same anion gives rise to peaks at 491 cm⁻¹ and 474 cm⁻¹. spectroscopyonline.com While these are not direct data for 2-Amino-3-chloro-6-fluorophenol, they illustrate the regions where vibrations involving halogen-carbon bonds and other functional groups might be expected. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of these vibrational modes. nih.gov

Table 1: Representative Vibrational Frequencies for Related Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Phenol) Stretching 3200-3600
N-H (Amine) Stretching 3300-3500
C-F (Aromatic) Stretching 1000-1400
C-Cl (Aromatic) Stretching 600-850
Si-F (in SiF₆²⁻) Asymmetric Stretching (ν₃) ~700

Note: This table provides typical ranges and illustrative examples from related compounds. Actual values for this compound would require specific experimental data.

Conformation-Specific Vibrational Assignments

The vibrational spectra can also provide information about the specific conformation of the molecule. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent amino group, as well as interactions with the halogen substituents, can lead to distinct vibrational signatures. The presence and nature of these interactions influence the force constants of the involved bonds, resulting in shifts in their vibrational frequencies. A detailed analysis, often supported by computational modeling, allows for the assignment of observed spectral features to specific stable conformations of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. nih.gov By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be determined.

¹H NMR: The proton NMR spectrum would reveal signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts of these protons are influenced by the electron-withdrawing or -donating effects of the substituents on the aromatic ring. For instance, in hydrogen-bonded complexes of chlorophenols, the chemical shift of the proton involved in the hydrogen bond can be significantly affected by the pKa values of the interacting acid and base. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about each carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, in 2-Amino-6-chloro-4-nitrophenol, the carbon chemical shifts are distributed across the aromatic region. spectrabase.com Similar patterns would be expected for this compound, with the fluorine and chlorine atoms influencing the shifts of the carbons to which they are attached.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F chemical shift and its coupling with neighboring protons (¹H-¹⁹F coupling) can provide unambiguous evidence for the position of the fluorine atom on the aromatic ring and offer insights into through-space interactions.

Table 2: Predicted NMR Data Ranges for this compound

Nucleus Type of Signal Predicted Chemical Shift Range (ppm)
¹H Aromatic CH 6.0 - 8.0
¹H -NH₂ 3.0 - 5.0
¹H -OH 4.0 - 7.0
¹³C Aromatic C-F 150 - 170
¹³C Aromatic C-Cl 120 - 140
¹³C Aromatic C-OH 140 - 160
¹³C Aromatic C-NH₂ 130 - 150

Note: These are predicted ranges based on general principles and data for similar compounds. Specific experimental values are required for precise characterization.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* and n → π* transitions within the benzene (B151609) ring and its substituents.

The positions and intensities of the absorption bands (λ_max) are sensitive to the nature and position of the substituents on the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups are strong auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Conversely, the halogen atoms can have a more complex effect. The solvent environment can also influence the UV-Vis spectrum. For instance, the electronic spectra of 2-aminophenol (B121084) have been studied in both methanol (B129727) and DMSO, showing the effect of solvent polarity on the absorption bands. researchgate.net In some cases, charge-transfer transitions between different parts of the molecule can give rise to absorption in the visible region. nih.govrsc.org

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Expected λ_max (nm)
π → π* 280 - 320

Note: The actual λ_max values can vary depending on the solvent and pH.

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺˙). This ion can then undergo fragmentation, breaking into smaller, charged fragments.

The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral fragments. Common fragmentation patterns for aromatic compounds include the loss of small molecules like CO, HCN, and halogens. The presence of the amino, chloro, and fluoro substituents on the phenol (B47542) ring will direct the fragmentation in specific ways, allowing for the confirmation of the compound's structure. By analyzing the masses of the fragment ions, a detailed picture of the molecule's composition and connectivity can be constructed.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide highly accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry of this compound in the solid state.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding and halogen bonding. These interactions play a crucial role in determining the physical properties of the solid. For this compound, hydrogen bonding is expected between the hydroxyl and amino groups of neighboring molecules, as well as potential interactions involving the fluorine and chlorine atoms. A detailed crystallographic study would provide a complete understanding of the supramolecular architecture.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Amino-5-fluorobenzoic acid
2-Amino-5-bromobenzoic acid
2-Amino-5-chlorobenzoic acid
2,6-dichlorotoluene
2-chloro-6-fluorotoluene
2-aminophenol
2-chlorophenol (B165306)
2-nitrophenol
2-Amino-6-chloro-4-nitrophenol
2-Amino-3-chloro-6-fluorobenzoic acid
2-chloro-4-nitrophenol (B164951)
(E)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid

Computational Chemistry and Quantum Chemical Studies on 2 Amino 3 Chloro 6 Fluorophenol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state electronic structure of molecules. Such calculations would be instrumental in understanding the geometric and electronic properties of 2-Amino-3-chloro-6-fluorophenol.

Conformational Analysis and Tautomeric Stability

A thorough conformational analysis of this compound would involve the systematic exploration of the potential energy surface to identify all stable conformers and the transition states connecting them. This analysis is crucial as the relative orientation of the amino (-NH2), hydroxyl (-OH), chloro (-Cl), and fluoro (-F) substituents on the benzene (B151609) ring can significantly influence the molecule's properties. The presence of intramolecular hydrogen bonding between the amino and hydroxyl groups, and potentially involving the halogen atoms, would be a key aspect to investigate.

Furthermore, the potential for tautomerism, such as the keto-enol equilibrium, could be assessed by comparing the relative energies of the different tautomeric forms. DFT calculations would provide the Gibbs free energies of these species, allowing for a prediction of their relative populations at a given temperature.

Table 1: Hypothetical Data Table for Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (H-N-C-C) (°)Dihedral Angle (H-O-C-C) (°)
10.000.0180.0
21.50180.0180.0
32.750.00.0

Note: This table is hypothetical and for illustrative purposes only, as no published data is currently available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP map would highlight the electron-rich regions, likely around the oxygen and nitrogen atoms, and the electron-deficient regions. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions in a condensed phase.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical hardness. A detailed analysis of the spatial distribution of these orbitals in this compound would reveal the most probable sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Shifts)

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations of its infrared (IR), UV-Visible, and nuclear magnetic resonance (NMR) spectra would be highly valuable. Theoretical IR spectra, based on the calculation of vibrational frequencies, can help in assigning the experimental vibrational bands to specific functional groups and vibrational modes. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate NMR chemical shifts, providing a powerful tool for structure elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueCalculated ValueExperimental Value
IR (ν O-H)3450 cm⁻¹N/A
IR (ν N-H)3350, 3250 cm⁻¹N/A
UV-Vis (λmax)280 nmN/A
¹H NMR (δ, ppm, -OH)5.5N/A
¹³C NMR (δ, ppm, C-OH)150.0N/A

Note: This table is hypothetical and for illustrative purposes only, as no published data is currently available.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or in a solid-state crystal. MD simulations would allow for the exploration of conformational changes over time, the study of solvation effects, and the investigation of intermolecular interactions within a larger system.

Lack of Specific Research Data Precludes Analysis of Nonlinear Optical Properties for this compound

Despite a comprehensive search for computational and quantum chemical studies, no specific research data on the nonlinear optical (NLO) properties of the chemical compound this compound is currently available in the public domain. As a result, a detailed analysis and the generation of data tables concerning its NLO characteristics, as requested, cannot be provided at this time.

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) with functionals such as B3LYP, are standard approaches for investigating the NLO properties of molecules. These studies typically calculate key parameters including the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in assessing a molecule's potential for applications in optoelectronics and photonics, as they are related to the material's ability to alter the properties of light.

While general methodologies for such computational studies are well-established and have been applied to structurally similar compounds, including various substituted phenols and anilines, the specific computational outputs for this compound have not been published in the accessible scientific literature. The NLO properties of a molecule are highly dependent on its specific electronic structure, which is influenced by the precise arrangement and nature of its substituent groups. Therefore, data from related but different molecules cannot be extrapolated to accurately describe the NLO behavior of this compound.

The absence of dedicated research on this particular compound prevents a scientifically accurate discussion of its NLO properties, including the generation of detailed findings and interactive data tables. Further experimental or computational research would be required to determine these properties.

Research on Functional Derivatives and Structural Analogs of 2 Amino 3 Chloro 6 Fluorophenol

Synthesis and Characterization of Novel Derivatives

The synthesis of derivatives from the 2-Amino-3-chloro-6-fluorophenol scaffold is a key step in exploring their potential applications. While specific research on the derivatization of this particular molecule is not extensively documented in publicly available literature, a Canadian patent provides insight into the synthesis of related 3-fluorophenol (B1196323) derivatives, which can be extrapolated to understand potential synthetic routes for this compound derivatives.

A patented process describes the preparation of 2-amino-3-fluorophenol (B155953), which can serve as a precursor for further derivatization. google.com The synthesis involves the hydrogenation of a substituted nitrobenzene. The resulting 2-amino-3-fluorophenol is noted to be labile and susceptible to oxidation, necessitating careful handling, often in the presence of antioxidants like hydrazine. google.com

The synthesis of derivatives could proceed through reactions involving the amino and hydroxyl functional groups of the this compound core. For instance, acylation of the amino group or etherification of the phenolic hydroxyl group would yield a variety of functional derivatives.

Table 1: Potential Synthetic Reactions for Derivatization

Reaction TypeReagents and ConditionsPotential Product
N-AcylationAcetic anhydride, in an appropriate solventN-(2-hydroxy-4-chloro-5-fluorophenyl)acetamide
O-AlkylationAlkyl halide (e.g., methyl iodide), base (e.g., K2CO3), in a polar aprotic solvent (e.g., DMF)2-Amino-3-chloro-6-fluoroanisole
Schiff Base FormationAldehyde or ketone, acid or base catalystImines with varying substituents

Characterization of these novel derivatives would typically involve a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Table 2: Standard Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)Provides detailed information about the molecular structure and connectivity of atoms.
Mass Spectrometry (MS)Determines the molecular weight and elemental composition.
Infrared (IR) SpectroscopyIdentifies the presence of specific functional groups (e.g., -OH, -NH₂, C=O).
High-Performance Liquid Chromatography (HPLC)Assesses the purity of the synthesized compound.
Elemental AnalysisDetermines the percentage composition of elements in the compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Generally, SAR studies involve synthesizing a library of related compounds and evaluating their biological activity. For halogenated aminophenols, key structural modifications for SAR studies would include:

Variation of substituents on the aromatic ring: Introducing different electron-donating or electron-withdrawing groups to understand their effect on activity.

Modification of the amino and hydroxyl groups: Converting these groups into amides, esters, ethers, or other functional groups to probe their importance for biological interactions.

Alteration of the halogen substitution pattern: Changing the position or nature of the halogen atoms (e.g., replacing chlorine with bromine) to assess their impact on potency and selectivity.

SPR studies would follow a similar methodology but focus on physical properties such as solubility, melting point, and thermal stability, which are important for material science applications.

Without specific experimental data on derivatives of this compound, a detailed SAR or SPR analysis cannot be provided at this time.

Design and Development of Lead Compounds Based on the Halogenated Aminophenol Scaffold

The design and development of lead compounds from a specific chemical scaffold like this compound is a complex process that builds upon initial findings from synthesis and SAR/SPR studies. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

The process typically involves:

Hit Identification: Screening a library of compounds to identify "hits" with a desired biological activity. Derivatives of this compound could be included in such libraries.

Hit-to-Lead Optimization: Modifying the structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. This is where SAR data is critical.

Lead Optimization: Further refining the lead compounds to enhance their drug-like properties and reduce potential toxicity before they can be considered for preclinical development.

Given the lack of publicly available biological activity data and SAR studies for derivatives of this compound, there is no specific information on the design and development of lead compounds based on this particular scaffold. Research in this area would be a prerequisite for any such development efforts.

Advanced Applications of 2 Amino 3 Chloro 6 Fluorophenol in Specialized Chemical Fields

Role as an Advanced Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, 2-Amino-3-chloro-6-fluorophenol serves as a highly valuable intermediate. The distinct electronic properties and steric environment created by the three different substituents on the aromatic ring allow for regioselective reactions, making it a powerful building block for constructing intricate molecular architectures.

The amino group can act as a nucleophile or be transformed into a diazonium salt, opening pathways to a wide array of other functional groups. The chloro and fluoro substituents influence the reactivity of the aromatic ring through their inductive and mesomeric effects, enabling selective electrophilic and nucleophilic aromatic substitution reactions. The phenolic hydroxyl group can participate in etherification, esterification, or can be used to direct ortho-lithiation.

This strategic combination of functional groups makes this compound a key precursor in the multi-step synthesis of heterocyclic compounds, which are pivotal structures in many areas of chemistry. The synthesis of complex molecules often relies on the sequential and controlled modification of such multifunctional intermediates.

Applications in Medicinal Chemistry as a Synthetic Precursor for Active Pharmaceutical Ingredients (APIs)

The structural motif of substituted aminophenols is prevalent in a multitude of biologically active compounds. Consequently, this compound is a crucial precursor for the synthesis of various Active Pharmaceutical Ingredients (APIs). Its utility in medicinal chemistry is underscored by the ability to incorporate it into larger molecules designed to interact with specific biological targets.

Halogenated aromatic compounds are known to play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of both chlorine and fluorine atoms in this compound can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

Research on related compounds has demonstrated the importance of the aminophenol scaffold. For instance, derivatives of 2-amino-6-chlorophenol (B183061) have been investigated for their potential as anti-cancer agents and as non-nucleoside HIV-1 reverse transcriptase inhibitors . Similarly, other halogenated phenols are used as intermediates in the synthesis of various pharmaceuticals guidechem.com. The unique substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammation.

Table 1: Examples of Structurally Similar Compounds and Their Medicinal Applications

Compound NameTherapeutic Area/ApplicationReference
2-Amino-6-chlorophenolIntermediate for pharmaceuticals, potential anti-cancer properties
2-chloro-6-fluorophenol (B1225318)Intermediate for pharmaceuticals like Lumiracoxib guidechem.com
2-Amino-3-fluorobenzoic acidIntermediate for anti-inflammatory agents and receptor antagonists orgsyn.org

This table presents data for structurally related compounds to illustrate the potential applications of this compound.

Utility in Materials Science: Development of Advanced Polymers and Dyes

In the field of materials science, this compound and its derivatives have potential applications in the synthesis of high-performance polymers and specialized dyes. The reactivity of the amino and hydroxyl groups allows for the incorporation of this aromatic unit into polymer backbones through polycondensation or other polymerization techniques.

The presence of halogen atoms can impart desirable properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics. For example, derivatives of the related compound 2-chloro-6-fluorophenol have been used in the oxidative polymerization to produce specific types of polyphenylene, demonstrating the utility of halogenated phenols in polymer chemistry fluoromart.com.

Furthermore, aminophenols are well-established precursors in the synthesis of various classes of dyes. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, which are widely used in the textile and printing industries. A patent for a hair dye composition, for example, utilizes the related compound 2-chloro-6-methyl-3-aminophenol as a coupler, highlighting the role of substituted aminophenols in dye formation. The specific substituents on this compound can be used to tune the color and performance properties of the resulting dyes.

Table 2: Potential Applications in Materials Science

Application AreaPotential Role of this compound
Advanced Polymers Monomer for producing polymers with enhanced thermal stability and flame retardancy.
Specialty Dyes Precursor for the synthesis of azo dyes with specific color and fastness properties.

Research Tools in Biochemical and Enzyme Interaction Studies

While direct studies on the use of this compound as a research tool in biochemical and enzyme interaction studies are not widely documented, its structural features suggest potential applications in this area. The phenolic hydroxyl group, for instance, can mimic the tyrosine residue in peptides and proteins, making it a candidate for designing enzyme inhibitors or probes for studying enzyme-substrate interactions.

In a broader context, substituted phenols are utilized in various biochemical assays. For example, 2-chloro-4-nitrophenol (B164951) is a chromogenic substrate used to measure the activity of α-amylase mdpi.com. This suggests that appropriately functionalized derivatives of this compound could be developed as specific substrates or reporters for other enzymatic reactions. The fluorine atom can also be useful as a nuclear magnetic resonance (NMR) probe to study molecular interactions and conformations in biological systems.

The development of specific assays and probes often relies on the availability of versatile chemical building blocks. The unique combination of functional groups in this compound makes it a promising starting point for the synthesis of novel molecular tools for biochemical and enzymological research.

Emerging Research Directions and Future Perspectives for 2 Amino 3 Chloro 6 Fluorophenol

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

In the context of compound design, AI can be used to explore vast chemical spaces to identify novel molecules with desired properties. springernature.com For a compound like 2-Amino-3-chloro-6-fluorophenol, which contains fluorine, AI could be instrumental in designing derivatives with enhanced biological activity or material properties. researchgate.netmdpi.comnih.gov Fluorine's unique properties can significantly influence a molecule's stability and function, and AI can help predict these effects. researchgate.netmdpi.comnih.gov Knowledge engineering, a subfield of AI, has already been used to rationally design over a thousand new metal-organic polyhedra (MOPs) by emulating the decision-making process of human experts, showcasing the potential for designing new materials based on existing building blocks. cam.ac.uk

Table 1: Applications of AI/Machine Learning in Chemical Synthesis

Application AreaDescriptionPotential Impact on this compound
Reaction Outcome Prediction Algorithms predict the major product and yield of a chemical reaction based on reactants and conditions. nih.govacs.orgMore efficient synthesis routes with higher yields and fewer byproducts.
Retrosynthesis Planning AI suggests synthetic pathways for a target molecule by working backward from the final product. nih.govDiscovery of novel and more economical synthetic routes.
Reaction Condition Optimization Machine learning models recommend optimal catalysts, solvents, and temperatures for a given transformation. nih.govReduced experimental effort and resource consumption in process development.
De Novo Molecular Design Generative models create new molecular structures with desired properties. springernature.comDesign of novel derivatives with enhanced biological or material properties.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The development of new and more efficient catalytic systems is a cornerstone of modern chemical synthesis. rsc.org For the synthesis of functionalized phenols, including this compound, advancements in catalysis can lead to more sustainable and atom-economical processes. rsc.org

Recent research has focused on the direct Csp²–H functionalization of unprotected phenols, which allows for the efficient construction of new carbon-carbon bonds without the need for protecting groups. rsc.org This approach is highly desirable as it simplifies the synthetic process and reduces waste. The development of novel catalysts is crucial for controlling the chemo- and regioselectivity of these reactions, which remains a significant challenge. rsc.org

Furthermore, the design of catalysts can be enhanced by combining them with innovative supports. For example, combining core-shell nanostructures with engineered conductive supports has shown promise in creating advanced electrocatalysts. While not directly applied to this compound synthesis yet, this strategy offers a versatile platform for developing new catalysts for a wide range of chemical transformations.

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ spectroscopic techniques provide a window into the molecular-scale processes occurring during a reaction, offering insights that are not available through traditional analytical methods. nih.gov

Techniques such as time-resolved in situ synchrotron X-ray diffraction and Raman spectroscopy are being used to monitor mechanochemical reactions in real-time. birmingham.ac.uk This allows researchers to observe reaction pathways, kinetics, and the influence of experimental parameters with unprecedented detail. birmingham.ac.uk The ability to monitor the formation of intermediates and byproducts can be particularly valuable in the synthesis of complex molecules like this compound, where multiple reaction pathways may be possible.

The insights gained from in situ monitoring can facilitate the rational design and optimization of synthetic processes, leading to improved yields, higher purity, and more sustainable manufacturing methods. birmingham.ac.uk Furthermore, understanding the biogeochemical reactions of contaminants at various interfaces is a key area where these advanced spectroscopic techniques are being applied. nih.gov

Expanding Applications beyond Current Frontiers

While the current primary applications of halogenated phenols lie in pharmaceuticals and agrochemicals, ongoing research is exploring their potential in new and exciting areas. rsc.org The unique properties imparted by halogen atoms, particularly fluorine, make these compounds attractive candidates for advanced materials and biomedical applications. researchgate.netmdpi.comnih.govmdpi.com

Fluorinated polymers, for example, exhibit a unique combination of properties including chemical resistance, thermal stability, and low friction coefficients, making them suitable for a wide range of applications, from anti-icing surfaces to biomedical devices. mdpi.com The introduction of fluorine into peptides and proteins has been shown to enhance their stability and can modulate their biological activity, opening up new possibilities for the development of novel therapeutics. researchgate.netmdpi.comnih.gov

The field of materials science is constantly seeking new building blocks for the creation of materials with tailored properties. routledge.comcas.org The structural motifs present in this compound could potentially be incorporated into new polymers or metamaterials with unique optical, electronic, or mechanical properties. cas.org As our understanding of structure-property relationships deepens, driven in part by the computational tools mentioned earlier, the potential applications for this and similar compounds are likely to expand significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-chloro-6-fluorophenol, and how can purity be validated?

  • Methodology :

  • Synthesis : Use nucleophilic aromatic substitution on 3-chloro-6-fluorophenol with ammonia under high-pressure conditions (150–200°C, catalytic Cu or Pd). Alternatively, diazotization of 3-chloro-6-fluoroaniline followed by hydrolysis under acidic conditions .
  • Purification : Recrystallize from ethanol/water mixtures (1:3 v/v) to remove unreacted precursors. Monitor purity via TLC (silica gel, hexane/ethyl acetate 4:1) .
  • Validation : Confirm structure via 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (stretching at 3350 cm1^{-1} for -NH2_2, 1240 cm1^{-1} for C-F) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep in amber glass vials under inert gas (N2_2) at –20°C to prevent oxidation of the amine group. Avoid exposure to moisture and light .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/0.1% TFA mobile phase) to detect decomposition products like quinones or chlorinated byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic environment?

  • Methodology :

  • Advanced NMR : Use 19F^{19}F-NMR to confirm fluorine substitution (δ –110 to –120 ppm for aromatic F). 13C^{13}C-NMR can resolve chlorine/fluorine-induced deshielding effects .
  • Mass Spectrometry : High-resolution ESI-MS (negative mode) to detect [M–H]^- at m/z 174.01 (calc. 174.02) and isotope patterns for 35Cl^{35}Cl/37Cl^{37}Cl (3:1 ratio) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Computational Setup : Optimize geometry using B3LYP/6-311++G(d,p) (validated in thermochemical studies ). Calculate Fukui indices to identify nucleophilic (amino group) and electrophilic (chlorine/fluorine) sites.
  • Reactivity Insights : Simulate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron density maps and frontier molecular orbitals (HOMO/LUMO gaps). Compare with experimental yields .

Q. What analytical methods resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Solubility Profiling : Use shake-flask method with HPLC quantification. Test solvents (DMSO, ethanol, pH-buffered water) at 25°C and 37°C. Note discrepancies due to polymorphic forms or residual solvents .
  • Contradiction Analysis : Cross-reference with Hansen solubility parameters (δd_d, δp_p, δh_h) to explain deviations. For example, higher δh_h solvents (e.g., DMF) may disrupt H-bonding networks .

Q. How can environmental trace analysis detect this compound in aqueous systems?

  • Methodology :

  • Sample Preparation : Solid-phase extraction (C18 cartridges, pH 6.5) for pre-concentration. Derivatize with dansyl chloride to enhance HPLC-fluorescence sensitivity (λex_{ex}=340 nm, λem_{em}=525 nm) .
  • Quantification : Use LC-MS/MS (MRM mode) with deuterated internal standards (e.g., this compound-d2_2) to correct for matrix effects. Limit of detection: 0.1 ppb .

Q. What mechanistic insights explain its regioselective electrophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor nitration (HNO3_3/H2_2SO4_4) via in situ IR. Meta-directing effects of -Cl/-F dominate over -NH2_2’s ortho/para-directing influence. Use Hammett plots (σ+^+) to quantify substituent effects .
  • Computational Validation : Compare activation energies (B3LYP-D3/def2-TZVP) for possible intermediates. Transition state analysis reveals steric hindrance at C-4 due to adjacent substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.